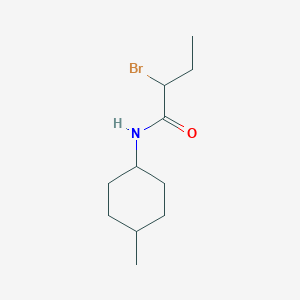

2-bromo-N-(4-methylcyclohexyl)butanamide

Description

2-Bromo-N-(4-methylcyclohexyl)butanamide is a brominated amide derivative characterized by a butanamide backbone substituted with a bromine atom at the 2-position and a 4-methylcyclohexyl group attached to the amide nitrogen. This compound’s structural features, including its alicyclic substituent and bromine atom, influence its physicochemical properties, such as lipophilicity, solubility, and reactivity. The bromine atom may render it susceptible to nucleophilic substitution reactions, while the methylcyclohexyl group contributes to steric bulk and conformational flexibility. Crystallographic studies using programs like SHELXL have been critical in elucidating its molecular geometry and intermolecular interactions .

Propriétés

IUPAC Name |

2-bromo-N-(4-methylcyclohexyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h8-10H,3-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMYBCSNIUJDLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1CCC(CC1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-methylcyclohexyl)butanamide typically involves the bromination of N-(4-methylcyclohexyl)butanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the butanamide chain . Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity . The process may involve the use of continuous flow reactors to ensure consistent reaction conditions and efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-N-(4-methylcyclohexyl)butanamide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Reduction Reactions: Amine or alcohol derivatives.

Oxidation Reactions: Carboxylic acids or other oxidized products.

Applications De Recherche Scientifique

2-Bromo-N-(4-methylcyclohexyl)butanamide has several applications in scientific research:

Organic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.

Biological Studies: Used in studies to understand its interactions with biological molecules and potential therapeutic effects.

Industrial Applications: Employed in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-bromo-N-(4-methylcyclohexyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The bromine atom and the butanamide group play crucial roles in its reactivity and binding affinity . The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-bromo-N-(4-methylcyclohexyl)butanamide but differ in substituents and stereochemistry:

Table 1: Structural Comparison of Butanamide Derivatives

| Compound Name | Substituent on Amide Nitrogen | Bromine/Nitro Position | Key Functional Groups | Molecular Weight (g/mol)* | Predicted Solubility Profile |

|---|---|---|---|---|---|

| This compound | 4-Methylcyclohexyl | 2-Bromo | Bromo, amide | ~278.2 | Moderate in organic solvents |

| 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide | 4-Nitrophenyl | 2-Bromo, 4-Nitro | Bromo, nitro, amide | 327.1 (calculated) | Low in water; soluble in DMSO/DMF |

| (R)-N-[(2S,4S,5S)-...]butanamide (Compound m) | Complex dimethylphenoxy-tetrahydropyrimidinyl | N/A | Amide, ether, hydroxy, tetrahydropyrimidinyl | ~600–650 (estimated) | Low due to bulky substituents |

*Molecular weights calculated/estimated based on structural formulas.

Key Observations:

Substituent Effects: The 4-methylcyclohexyl group in the target compound enhances lipophilicity compared to the 4-nitrophenyl group in 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide (). Compounds with bulky substituents (e.g., Compound m in ) exhibit lower solubility in aqueous media due to steric hindrance and increased molecular weight .

Reactivity :

- Bromine at the 2-position (shared by the target compound and 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide) may facilitate nucleophilic substitution or elimination reactions. In contrast, the nitro group in the latter compound could undergo reduction to an amine under specific conditions .

Stereochemical Complexity :

- Compounds like m, n, and o () feature multiple stereocenters and hydroxy/ether groups, which could influence biological activity and crystallization behavior. For example, the (2S,4S,5S) configuration in Compound m may lead to distinct hydrogen-bonding patterns compared to the simpler cyclohexyl group in the target compound .

Crystallographic and Conformational Insights

Crystallographic data obtained via SHELX programs (e.g., SHELXL for refinement) reveal critical differences in molecular packing and hydrogen bonding:

- This compound : The methylcyclohexyl group’s axial/equatorial conformation affects crystal packing. Hydrogen bonds between the amide carbonyl and adjacent molecules may stabilize the lattice .

- 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide : The nitro group participates in strong intermolecular interactions (e.g., π-π stacking with aromatic rings), while the bromine atom influences halogen bonding .

Physicochemical and Pharmacological Implications

- Solubility : The target compound’s moderate solubility in organic solvents contrasts with the nitro-substituted derivative’s preference for polar aprotic solvents (e.g., DMF) .

Activité Biologique

2-Bromo-N-(4-methylcyclohexyl)butanamide is a chemical compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of a bromine atom and a cyclohexyl group significantly influences its chemical behavior and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom serves as a leaving group, facilitating nucleophilic substitutions that can modify proteins and other biomolecules. This reactivity may lead to alterations in enzyme activity or receptor binding, thus impacting various cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by disrupting cellular homeostasis and activating apoptotic pathways. For instance, studies involving HepG2 liver cancer cells revealed that treatment with this compound resulted in significant cell death, indicating its potential as an antitumor agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 2-Bromo-N-(4-methylphenyl)butanamide | Structure | Antimicrobial, Anticancer | Lacks cyclohexyl group; different reactivity |

| 2-Bromo-N-(4-methylbenzyl)butanamide | Structure | Moderate anticancer activity | More stable due to benzyl group |

| This compound | Structure | Stronger anticancer activity observed | Unique cyclohexyl group enhances bioactivity |

Case Studies

- Anticancer Activity Study : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those reported for conventional chemotherapeutics like Sunitinib .

- Antimicrobial Efficacy : In another study, the compound was tested against multiple bacterial strains using standard disc diffusion methods. Results showed that it inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains, highlighting its selective antimicrobial properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.